Cas no 1094283-18-7 (3-(thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid)

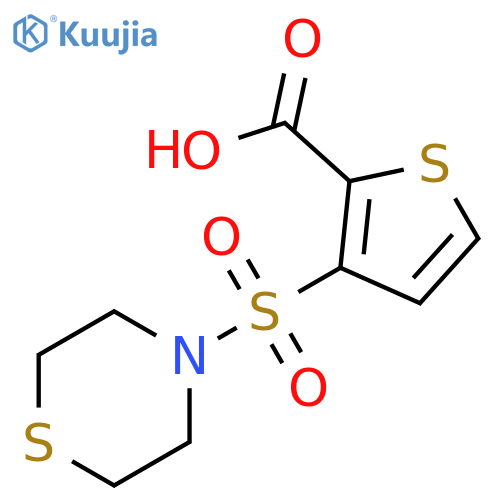

1094283-18-7 structure

商品名:3-(thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid

CAS番号:1094283-18-7

MF:C9H11NO4S3

メガワット:293.382938623428

CID:4571157

3-(thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic Acid

- 2-Thiophenecarboxylic acid, 3-(4-thiomorpholinylsulfonyl)-

- 3-(thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid

-

- インチ: 1S/C9H11NO4S3/c11-9(12)8-7(1-4-16-8)17(13,14)10-2-5-15-6-3-10/h1,4H,2-3,5-6H2,(H,11,12)

- InChIKey: HCQDQISFSRNYGL-UHFFFAOYSA-N

- ほほえんだ: C1(C(O)=O)SC=CC=1S(N1CCSCC1)(=O)=O

3-(thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B586170-50mg |

3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic Acid |

1094283-18-7 | 50mg |

$ 95.00 | 2022-06-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1322659-100mg |

3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid |

1094283-18-7 | 98% | 100mg |

¥2520.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1322659-500mg |

3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid |

1094283-18-7 | 98% | 500mg |

¥5259.00 | 2024-08-09 | |

| TRC | B586170-250mg |

3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic Acid |

1094283-18-7 | 250mg |

$ 365.00 | 2022-06-07 | ||

| Chemenu | CM405465-1g |

3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic Acid |

1094283-18-7 | 95%+ | 1g |

$334 | 2023-11-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14760-1G |

3-(thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid |

1094283-18-7 | 95% | 1g |

¥ 1,201.00 | 2023-03-30 | |

| Enamine | EN300-57140-0.1g |

3-(thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid |

1094283-18-7 | 95% | 0.1g |

$100.0 | 2023-02-09 | |

| Aaron | AR019YUP-100mg |

3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid |

1094283-18-7 | 95% | 100mg |

$163.00 | 2025-03-29 | |

| 1PlusChem | 1P019YMD-10g |

3-(thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid |

1094283-18-7 | 95% | 10g |

$1595.00 | 2023-12-26 | |

| 1PlusChem | 1P019YMD-100mg |

3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid |

1094283-18-7 | 95% | 100mg |

$147.00 | 2025-03-18 |

3-(thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid 関連文献

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

1094283-18-7 (3-(thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid) 関連製品

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1094283-18-7)3-(thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):162.0